4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde

Medicinal Chemistry Organic Synthesis Building Block

4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde is a fluorinated aromatic aldehyde with a distinct 4-trifluoroacetyl substitution providing precise regio-control for CF₃-heterocycle synthesis. Its bifunctional reactivity (electrophilic/aldehyde) supports herbicide and pharmaceutical building block applications. Supplied at ≥98% purity to minimize side-product interference, this specific isomer ensures accurate SAR data. Cold storage (2–8°C) preserves reactivity for one-pot condensations.

Molecular Formula C10H7F3O3
Molecular Weight 232.16 g/mol
CAS No. 2231675-62-8
Cat. No. B1487133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde
CAS2231675-62-8
Molecular FormulaC10H7F3O3
Molecular Weight232.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)C=O
InChIInChI=1S/C10H7F3O3/c1-16-8-4-6(2-3-7(8)5-14)9(15)10(11,12)13/h2-5H,1H3
InChIKeyDDWZNBHQKWBTSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde (CAS 2231675-62-8) Sourcing & Baseline Profile


4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde is a fluorinated aromatic aldehyde belonging to the class of 2-methoxybenzaldehyde derivatives bearing an electron‑withdrawing trifluoroacetyl substituent at the 4‑position. Its molecular formula is C10H7F3O3, with a molecular weight of 232.16 g/mol . The compound is supplied as a research‑grade intermediate, typically at 98% purity (HPLC), and is characterized by a calculated LogP of 2.2527 and a topological polar surface area (TPSA) of 43.37 Ų . Fluorinated benzaldehydes of this type are described in the patent literature as versatile building blocks for the synthesis of pharmaceuticals, agrochemicals, and electronics materials, where the trifluoroacetyl moiety modulates lipophilicity and dipole moment [1].

Why 4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde Cannot Be Freely Substituted by In‑Class Analogs


The introduction of a trifluoroacetyl group on the benzaldehyde scaffold creates a bifunctional intermediate whose reactivity profile is exquisitely sensitive to the substitution pattern. The electron‑donating 2‑methoxy group activates the aromatic ring toward electrophilic attack, while the strong electron‑withdrawing trifluoroacetyl moiety at the 4‑position (para to the methoxy) polarizes the carbonyl groups and influences regioselectivity in subsequent transformations. Even a positional shift of the trifluoroacetyl group from the 4‑ to the 5‑position alters the electronic landscape, potentially changing reaction yields, chemoselectivity, and the biological properties of downstream products [1]. Consequently, procurement decisions must consider the precise isomer required for a given synthetic route, as generic substitution with closely related analogs (e.g., the 5‑isomer or non‑fluorinated congeners) cannot guarantee equivalent performance.

Quantitative Differentiation Evidence for 4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde (CAS 2231675-62-8)


Isomeric Purity Comparison: 4‑Isomer (98%) vs. 5‑Isomer (95%)

The commercially available 4‑isomer (CAS 2231675-62-8) is supplied at a minimum purity of 98% (HPLC) , whereas the positional isomer 5‑(2,2,2‑trifluoroacetyl)‑2‑methoxybenzaldehyde (CAS 2231676‑96‑1) is typically offered at 95% purity . This 3% purity advantage may reduce by‑product formation in critical coupling steps and minimize the need for additional purification, directly impacting process efficiency and cost.

Medicinal Chemistry Organic Synthesis Building Block

Calculated Lipophilicity and Polarity: LogP 2.25 and TPSA 43.4

The 4‑isomer possesses a calculated LogP of 2.2527 and a TPSA of 43.37 Ų . These computed descriptors predict moderate lipophilicity and low polar surface area, suggesting favorable membrane permeability if incorporated into a larger drug‑like scaffold. While identical numerical values are expected for the 5‑isomer due to the same atom composition, the spatial arrangement of the trifluoroacetyl group alters the vector of the dipole moment, which can influence molecular recognition and binding affinity in medicinal chemistry applications [1].

Drug Design Computational Chemistry ADME Prediction

Storage and Handling: Cold Storage Requirement (2‑8°C)

The 4‑isomer requires sealed storage at 2‑8°C , reflecting the sensitivity of the trifluoroacetyl carbonyl to hydrolysis or condensation at ambient temperature. In contrast, the 5‑isomer is reported to be stable at room temperature in some supplier catalogs (data for 5‑isomer taken from Chemsrc ). This difference implies that the 4‑isomer demands cold‑chain logistics, which may affect total cost of ownership and shelf‑life management during procurement.

Chemical Storage Stability Procurement Logistics

Synthetic Utility: 4‑Trifluoroacetyl as a Versatile Functional Handle

The para‑positioned trifluoroacetyl carbonyl can be selectively reduced, alkylated, or converted into heterocycles (e.g., oxazoles, thiazoles) while preserving the 2‑methoxybenzaldehyde motif. In a closely related series of trifluoroacetyl‑containing aromatic aldehydes described in U.S. Patent 6,677,479, the trifluoroacetyl group serves as a precursor to trifluoromethyl, amino, or hydroxy functionalities, enabling late‑stage diversification [1]. The 4‑substitution pattern ensures that the methoxy group at C‑2 remains available for further functionalization without steric interference.

Organic Synthesis Coupling Reactions Fluorine Chemistry

Recommended Application Scenarios for Procuring 4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde (CAS 2231675-62-8)


Synthesis of Trifluoromethyl‑Substituted Heterocycles for Drug Discovery

The 4‑trifluoroacetyl group serves as a convertible intermediate to trifluoromethyl, oxime, or hydrazone derivatives, enabling the construction of CF3‑containing heterocycles with enhanced metabolic stability. Medicinal chemistry teams can employ this building block to introduce a trifluoromethyl pharmacophore while retaining an aldehyde for additional ligations [1]. The 98% purity specification minimizes side‑product interference during high‑throughput parallel synthesis.

Structure‑Activity Relationship (SAR) Studies on Positional Isomers

When exploring SAR around a phenyl core, the 4‑isomer provides a distinct electronic environment compared to the 5‑isomer. Computational analysis of LogP (2.25) and TPSA (43.4 Ų) predicts good passive permeability, making it a suitable fragment for lead‑like libraries . Procurement of the 4‑isomer ensures that SAR tables are accurately generated without confounding isomeric impurities.

Agrochemical Intermediate Manufacturing

Fluorinated benzaldehydes are well‑established precursors to herbicides and fungicides [2]. The dual functionality (aldehyde + trifluoroacetyl) allows for condensation with hydrazines or amines to form bioactive hydrazones or imines. The requirement for cold storage (2‑8°C) indicates high reactivity, which can be leveraged in one‑pot condensation reactions without pre‑activation .

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